Enantiomer‑Dependent Cytotoxicity: Natural Bengamide E vs. ent‑Bengamide E
The enantiomer of Bengamide E (ent‑Bengamide E) is completely inactive, demonstrating that natural (2R,3S,4R) stereochemistry is an absolute requirement for biological effect. In a monolayer proliferation assay performed under identical conditions, natural Bengamide E inhibited A549, HCT‑116, and HUVEC cells with IC₅₀ values of 1.9 µM, 0.6 µM, and 0.3 µM, respectively, whereas ent‑Bengamide E showed no growth inhibition at concentrations up to 50 µM across all three cell types [1]. This >25‑fold selectivity window for the natural enantiomer represents a pass/fail stereochemical dependency that is rarely observed with achiral or racemic comparator compounds.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | A549: 1.9 µM; HCT‑116: 0.6 µM; HUVEC: 0.3 µM |
| Comparator Or Baseline | ent-Bengamide E (enantiomer): >50 µM (no inhibition) on all three cell lines |
| Quantified Difference | >25‑fold difference (A549); >80‑fold difference (HCT‑116); >160‑fold difference (HUVEC) |
| Conditions | Monolayer cell proliferation assay using A549 (non‑small cell lung cancer), HCT‑116 (colon cancer), and primary human umbilical vein endothelial cells (HUVEC) |
Why This Matters
This data mandates rigorous enantiomeric purity specifications during procurement, as even minor contamination with the inactive enantiomer will proportionally reduce the effective concentration of active compound.
- [1] Banwell, M. G., & McRae, K. J. (2001). A Chemoenzymatic Total Synthesis of ent-Bengamide E. The Journal of Organic Chemistry, 66(20), 6768-6774. View Source
